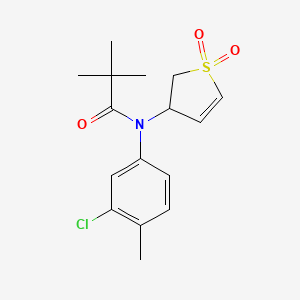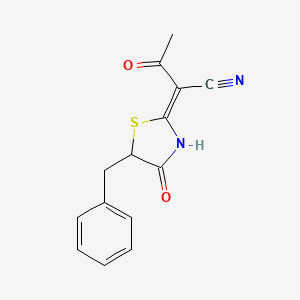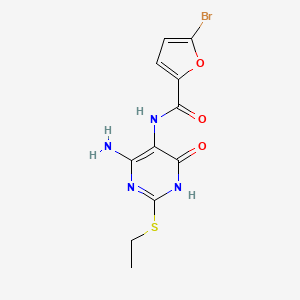![molecular formula C15H21ClN4O2 B2915390 3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]azepan-2-one CAS No. 2415454-16-7](/img/structure/B2915390.png)
3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]azepan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]azepan-2-one, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases, which play a critical role in cytokine signaling and immune cell development. CP-690,550 has been extensively studied for its potential as a therapeutic agent in a variety of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用机制
3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]azepan-2-one exerts its therapeutic effects by selectively inhibiting JAK3, which is essential for the signaling of several cytokines involved in immune cell development and activation. By blocking JAK3 activity, 3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]azepan-2-one effectively suppresses the activation and proliferation of immune cells, leading to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]azepan-2-one has been shown to effectively reduce inflammation and tissue damage in several animal models of autoimmune diseases. In clinical trials, 3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]azepan-2-one has been shown to improve symptoms and disease activity in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease. 3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]azepan-2-one has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
实验室实验的优点和局限性
3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]azepan-2-one is a potent and selective inhibitor of JAK3, making it a valuable tool for studying the role of JAK3 in immune cell development and activation. However, 3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]azepan-2-one is a small molecule inhibitor and may have off-target effects on other kinases, which could complicate the interpretation of experimental results. Additionally, 3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]azepan-2-one is a synthetic compound and may not fully replicate the effects of endogenous JAK3 inhibitors in vivo.
未来方向
Several areas of research are currently being explored to further elucidate the potential therapeutic applications of 3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]azepan-2-one. One area of interest is the development of more selective JAK3 inhibitors, which could improve the safety and efficacy of JAK3 inhibition in autoimmune diseases. Another area of interest is the investigation of the role of JAK3 in other disease states, such as cancer and infectious diseases. Additionally, the development of novel drug delivery systems could improve the bioavailability and pharmacokinetics of 3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]azepan-2-one, potentially expanding its therapeutic applications.
合成方法
The synthesis of 3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]azepan-2-one involves several steps, starting with the reaction of 5-chloropyrimidine-2-carboxylic acid with 1,2-diaminocyclohexane to form the corresponding diacid. This diacid is then coupled with 4-hydroxypiperidine to form the intermediate, which is subsequently cyclized to yield 3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]azepan-2-one. The synthesis of 3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]azepan-2-one has been optimized for large-scale production, and several methods have been developed to improve the yield and purity of the final product.
科学研究应用
3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]azepan-2-one has been extensively studied for its potential therapeutic applications in a variety of autoimmune diseases. In preclinical studies, 3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]azepan-2-one has been shown to effectively inhibit JAK3 activity and suppress immune cell activation and proliferation. In clinical trials, 3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]azepan-2-one has demonstrated efficacy in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease, among other conditions.
属性
IUPAC Name |
3-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN4O2/c16-11-9-18-15(19-10-11)22-12-4-7-20(8-5-12)13-3-1-2-6-17-14(13)21/h9-10,12-13H,1-8H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWDFSUZEZWGRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)N2CCC(CC2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}azepan-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-phenylpropyl)cyclohexanecarboxamide](/img/structure/B2915310.png)


![4,7-Dimethyl-2-(2-morpholin-4-ylethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2915317.png)

![2-((4-fluorophenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2915319.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2915322.png)
![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2915323.png)
![4-[(4-Chlorobenzyl)amino]-4-oxobutanoic acid](/img/structure/B2915325.png)


![N-(2-(6-((2-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2915329.png)
